molecular formula C20H30O5 B12830768 (4R,4aS,6aR,7S,8S,9S,11S,11aS,11bR)-7-Hydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11-epoxy-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid

(4R,4aS,6aR,7S,8S,9S,11S,11aS,11bR)-7-Hydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11-epoxy-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid

Cat. No.: B12830768
M. Wt: 350.4 g/mol
InChI Key: UBYHEQLEEXWURW-WDBBLRBBSA-N
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Description

The compound (4R,4aS,6aR,7S,8S,9S,11S,11aS,11bR)-7-Hydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11-epoxy-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid is a complex organic molecule with a unique structure It features multiple stereocenters and a fused ring system, making it an interesting subject for chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aS,6aR,7S,8S,9S,11S,11aS,11bR)-7-Hydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11-epoxy-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Diels-Alder reaction to form the core ring structure, followed by a series of functional group transformations to introduce the hydroxyl and carboxylic acid groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with rigorous quality control measures. The use of automated reactors and continuous flow systems can help optimize the yield and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are essential to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The epoxy group can be reduced to form diols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Using reagents like thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of alkyl or halide derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its multiple functional groups make it a versatile tool for investigating biochemical processes.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for drug development. Its structural complexity and functional diversity make it a promising candidate for the design of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example, in a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (4R,4aS,6aR,7S,8S,9S,11S,11aS,11bR)-7-Hydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11-epoxy-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid: This compound itself.

    This compound derivatives: Compounds with slight modifications to the functional groups.

Uniqueness

The uniqueness of this compound lies in its complex stereochemistry and fused ring system, which are not commonly found in other similar compounds. This structural complexity provides a rich platform for exploring new chemical reactions and biological activities.

Properties

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

(1R,4S,5R,9R,10S,13S)-16-hydroxy-13-(hydroxymethyl)-5,9-dimethyl-12-oxapentacyclo[11.2.1.111,14.01,10.04,9]heptadecane-5-carboxylic acid

InChI

InChI=1S/C20H30O5/c1-17-5-3-6-18(2,16(23)24)13(17)4-7-19-9-11-8-12(14(17)19)25-20(11,10-21)15(19)22/h11-15,21-22H,3-10H2,1-2H3,(H,23,24)/t11?,12?,13-,14-,15?,17+,18+,19+,20+/m0/s1

InChI Key

UBYHEQLEEXWURW-WDBBLRBBSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2C5CC(C3)[C@](C4O)(O5)CO)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC34C2C5CC(C3)C(C4O)(O5)CO)(C)C(=O)O

Origin of Product

United States

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